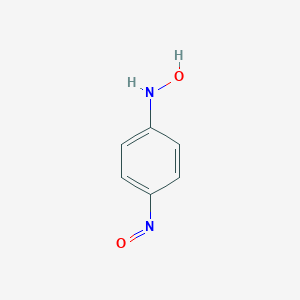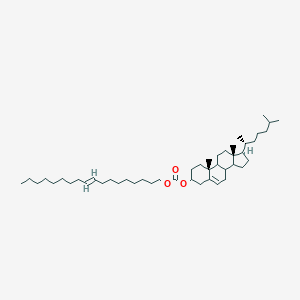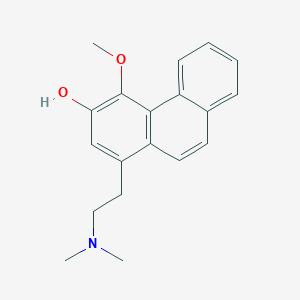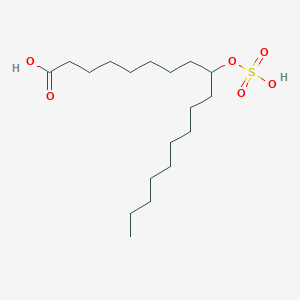
9-(Sulphooxy)octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Sulphooxy)octadecanoic acid, also known as SOSA, is a sulfonated fatty acid that has gained attention in recent years due to its potential applications in various fields of scientific research. SOSA is a long-chain fatty acid that contains a sulfate group attached to the ninth carbon atom of the carbon chain.
Wirkmechanismus
9-(Sulphooxy)octadecanoic acid is thought to exert its biological effects through its interaction with biological membranes. The sulfate group in 9-(Sulphooxy)octadecanoic acid allows it to form hydrogen bonds with the polar head groups of phospholipids in the membrane, leading to changes in membrane fluidity and permeability. 9-(Sulphooxy)octadecanoic acid has also been shown to modulate the activity of membrane proteins, such as ion channels and transporters.
Biochemische Und Physiologische Effekte
9-(Sulphooxy)octadecanoic acid has been found to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells, modulate the immune response, and reduce inflammation. 9-(Sulphooxy)octadecanoic acid has also been shown to affect lipid metabolism, with studies reporting changes in the levels of cholesterol and triglycerides in animals treated with 9-(Sulphooxy)octadecanoic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-(Sulphooxy)octadecanoic acid in lab experiments is its ability to mimic the properties of biological membranes, making it a useful tool for the study of membrane-associated processes. 9-(Sulphooxy)octadecanoic acid is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings. However, one limitation of using 9-(Sulphooxy)octadecanoic acid is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 9-(Sulphooxy)octadecanoic acid, including its use as a tool for the study of membrane-associated processes, its potential therapeutic applications in the treatment of cancer and inflammation, and its use as a precursor for the synthesis of biologically active compounds. Further studies are needed to fully understand the mechanisms underlying the biological effects of 9-(Sulphooxy)octadecanoic acid and to optimize its use in various applications.
Conclusion
In conclusion, 9-(Sulphooxy)octadecanoic acid is a sulfonated fatty acid with various applications in scientific research. Its ability to mimic the properties of biological membranes and modulate the activity of membrane proteins makes it a useful tool for the study of membrane-associated processes. Further studies are needed to fully understand the mechanisms underlying the biological effects of 9-(Sulphooxy)octadecanoic acid and to optimize its use in various applications.
Synthesemethoden
9-(Sulphooxy)octadecanoic acid can be synthesized by the sulfonation of oleic acid, which is a monounsaturated fatty acid found in various vegetable oils. The sulfonation reaction involves the addition of sulfur trioxide to oleic acid, followed by neutralization with sodium hydroxide to form 9-(Sulphooxy)octadecanoic acid. The purity of the synthesized 9-(Sulphooxy)octadecanoic acid can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
9-(Sulphooxy)octadecanoic acid has been found to have various applications in scientific research, including its use as a surfactant in emulsions, as a precursor for the synthesis of biologically active compounds, and as a tool for the study of biological membranes. 9-(Sulphooxy)octadecanoic acid has also been investigated for its potential therapeutic effects in the treatment of various diseases, such as cancer and inflammation.
Eigenschaften
CAS-Nummer |
102-72-7 |
|---|---|
Produktname |
9-(Sulphooxy)octadecanoic acid |
Molekularformel |
C18H36O6S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
9-sulfooxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O6S/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23) |
InChI-Schlüssel |
FISKBOUWERTLRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O |
Andere CAS-Nummern |
68170-59-2 68413-72-9 68735-97-7 102-72-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



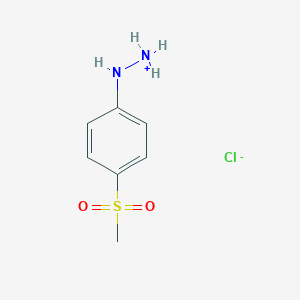
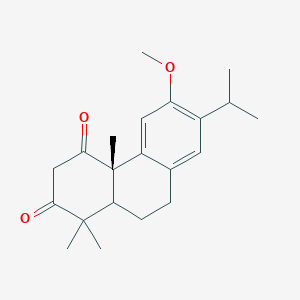
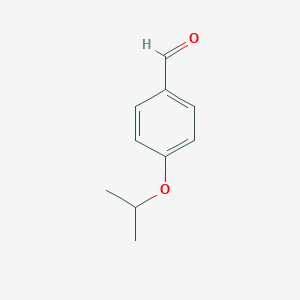


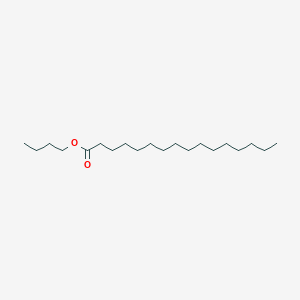
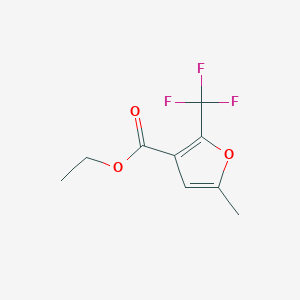
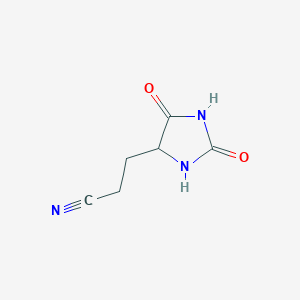
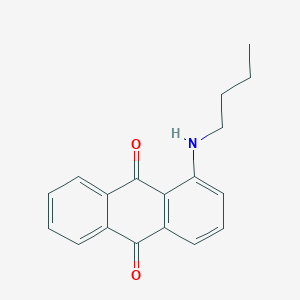
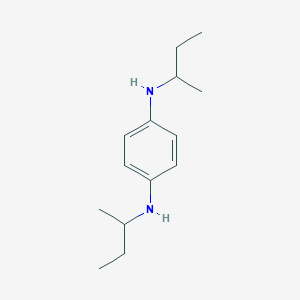
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
